molecular formula C26H32N2O4S B11408719 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11408719
M. Wt: 468.6 g/mol
InChI Key: ROOZQKJTNRDXJC-UHFFFAOYSA-N
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Description

2-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzofuran and benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and dimethyl sulfate under basic conditions.

    Acetamido Group Introduction: The acetamido group is introduced via an acylation reaction using acetic anhydride and a suitable amine.

    Benzothiophene Core Formation: The benzothiophene core is synthesized through a cyclization reaction involving a thiophene precursor and a suitable electrophile.

    Final Coupling Reaction: The final step involves coupling the benzofuran and benzothiophene cores through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene cores, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the amide groups using reducing agents like lithium aluminum hydride or borane.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxypropyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

2-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The benzofuran and benzothiophene cores are crucial for binding to these targets, and the amide linkages provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

Uniqueness

Compared to similar compounds, 2-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its dual benzofuran and benzothiophene cores, which confer distinct chemical and biological properties. The presence of the ethoxypropyl group further enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H32N2O4S/c1-4-31-13-7-12-27-25(30)23-20-8-5-6-9-21(20)33-26(23)28-22(29)14-18-15-32-24-17(3)16(2)10-11-19(18)24/h10-11,15H,4-9,12-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

ROOZQKJTNRDXJC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=CC(=C4C)C

Origin of Product

United States

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